molecular formula C7H6BrClN2O2 B13469605 Methyl 2-amino-5-bromo-6-chloronicotinate

Methyl 2-amino-5-bromo-6-chloronicotinate

Cat. No.: B13469605
M. Wt: 265.49 g/mol
InChI Key: DEJZNIUCSASHEB-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-bromo-6-chloronicotinate is a chemical compound with the molecular formula C7H5BrClNO2 It is a derivative of nicotinic acid and is characterized by the presence of bromine, chlorine, and an amino group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-bromo-6-chloronicotinate typically involves the halogenation of nicotinic acid derivatives followed by esterificationThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the halogenation and substitution processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-bromo-6-chloronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted nicotinic acid derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-amino-5-bromo-6-chloronicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-bromo-6-chloronicotinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to cell growth, apoptosis, and metabolism. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-6-chloronicotinate: Similar in structure but lacks the amino group.

    Methyl 2-amino-5-bromobenzoate: Similar but with different positioning of functional groups.

    Methyl 5-amino-6-bromo-2-chloronicotinate: Another derivative with different substitution patterns.

Uniqueness

Methyl 2-amino-5-bromo-6-chloronicotinate is unique due to the specific combination of bromine, chlorine, and amino groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H6BrClN2O2

Molecular Weight

265.49 g/mol

IUPAC Name

methyl 2-amino-5-bromo-6-chloropyridine-3-carboxylate

InChI

InChI=1S/C7H6BrClN2O2/c1-13-7(12)3-2-4(8)5(9)11-6(3)10/h2H,1H3,(H2,10,11)

InChI Key

DEJZNIUCSASHEB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1N)Cl)Br

Origin of Product

United States

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